molecular formula C13H10F6O B3031415 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol CAS No. 331237-50-4

4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol

Cat. No. B3031415
CAS RN: 331237-50-4
M. Wt: 296.21 g/mol
InChI Key: OAHSTAWLWFWXDX-UHFFFAOYSA-N
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Description

This compound is a derivative of 3,5-Bis(trifluoromethyl)phenylboronic acid . It is used as a reactant in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman / Suzuki / Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent forms the pyrazole aldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds reveals that the benzene and oxazolidin rings are non-coplanar. The oxazolidin ring displays a twist conformation .


Chemical Reactions Analysis

This compound can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .

Scientific Research Applications

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is a key component in the development of catalysts . It’s used extensively in promoting organic transformations . The motif’s ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding is a key feature .

Antibacterial Applications

Compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been synthesized as potent growth inhibitors of drug-resistant bacteria . These compounds have shown promising results against planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Biofilm Eradication

Some of these compounds have also shown potential against Staphylococcus aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Surface Derivatization

3,5-Bis(trifluoromethyl)phenyl isocyanate, a compound with a similar motif, has been used in the chemical derivatization of amino-functionalized model surfaces .

Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

This compound has also been used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .

Synthesis of Antanacathartic Drugs

®-[3,5-bis(trifluoromethyl) phenyl]ethanol [®-3,5-BTPE], a compound with a similar motif, is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting .

Safety and Hazards

The safety data sheet for a related compound, 3,5-Bis(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on the design, synthesis, and antimicrobial studies of novel derivatives of this compound. Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O/c1-11(2,20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHSTAWLWFWXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581549
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol

CAS RN

331237-50-4
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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